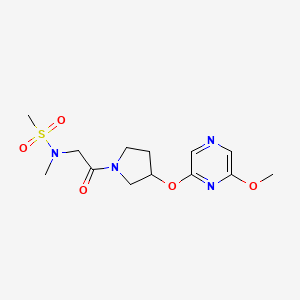
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide" is a synthetic molecule of significant interest in various scientific fields, including chemistry, biology, medicine, and industry. It features a complex structure with multiple functional groups, each contributing to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 6-methoxypyrazine. This is followed by its reaction with pyrrolidine derivatives under controlled conditions to form the intermediate products. Subsequent reactions with oxoethyl and methanesulfonamide derivatives result in the final compound. Each step requires precise control of temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production involves scaling up the laboratory procedures. The process employs large reactors and continuous flow systems to manage the reactions efficiently. Automation and stringent quality control measures are critical to maintaining consistency and meeting regulatory standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxygen or hydrogen peroxide as oxidizing agents.
Reduction: It is capable of reduction reactions, often requiring reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound undergoes nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, and various metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, acids, and bases under varying temperatures and solvents.
Major Products Formed:
Oxidation: The formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with modified functionalities.
科学的研究の応用
This compound has a broad range of applications:
Chemistry:
Used as a reagent in organic synthesis.
Studied for its reactivity with various organic and inorganic molecules.
Biology:
Investigated for its biological activity, including antimicrobial and antiviral properties.
Utilized in biochemical assays to understand enzyme interactions.
Medicine:
Explored for its potential as a therapeutic agent in treating diseases.
Studied for its pharmacokinetics and pharmacodynamics.
Industry:
Applied in the development of novel materials and chemical processes.
Used in the production of specialty chemicals and intermediates.
作用機序
The compound exerts its effects through specific interactions with molecular targets, often involving enzyme binding or receptor activation. Its mechanism of action includes:
Binding to enzymes: : Inhibiting or modulating enzymatic activity.
Receptor interaction: : Activating or blocking specific cellular receptors.
Pathway involvement: : Modulating biochemical pathways critical for cellular functions.
類似化合物との比較
Compared to other similar compounds, this molecule stands out due to its unique combination of functional groups, which impart distinct reactivity and biological activity. Some similar compounds include:
N-(2-oxoethyl)-N-methylmethanesulfonamide
6-methoxypyrazin-2-yl derivatives
Pyrrolidine-based molecules
Its uniqueness lies in the specific arrangement and combination of these groups, offering diverse applications and effects that are not easily replicated by other compounds.
生物活性
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxypyrazine moiety linked to a pyrrolidine ring, which is further connected to a sulfonamide functional group. The molecular formula is C16H20N4O3S, with a molecular weight of 348.42 g/mol. Its structure is critical for its interaction with biological targets.
Preliminary studies suggest that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in collagen synthesis, which could have implications for fibrotic diseases.
- Receptor Modulation : It may interact with various receptors or signaling pathways, altering cellular responses and contributing to its therapeutic effects.
Antifibrotic Potential
Research indicates that compounds with similar structures have shown antifibrotic activity by inhibiting collagen deposition in fibroblasts. This suggests that this compound may have similar properties, potentially useful in treating conditions characterized by excessive fibrosis.
Antimicrobial and Anti-inflammatory Properties
Analogous compounds have demonstrated antimicrobial and anti-inflammatory effects, which may extend to this compound. The presence of the methoxypyrazine group is often associated with enhanced biological activity, making it a candidate for further exploration in these therapeutic areas.
Research Findings
A summary of relevant studies is presented in the table below:
特性
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-13(18)17-5-4-10(8-17)22-12-7-14-6-11(15-12)21-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGINZADFYBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














